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Compound of Interest

Compound Name:
(1-Methyl-1h-imidazol-2-yl)-acetic

acid

Cat. No.: B051610 Get Quote

A significant study has explored the structure-activity relationships of imidazole-derived 2-[N-

carbamoylmethyl-alkylamino]acetic acids as dual binders of human Insulin-Degrading Enzyme.

[1][2] The following table summarizes the inhibitory activity of key analogs from this study,

providing a clear comparison of their efficacy.
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Compound ID Structure
Modification from
Hit 1

IC50 (µM) for Aβ(1-
40) degradation

1 (Hit)

2-{[((1H-imidazol-4-

yl)methyl){2-

(methylamino)-2-

oxoethyl]amino}acetic

acid

- 1.2

2

2-{[((1H-imidazol-4-

yl)methyl){2-

(ethylamino)-2-

oxoethyl]amino}acetic

acid

Ethylamide instead of

methylamide
0.8

3

2-{[((1H-imidazol-4-

yl)methyl){2-

(propylamino)-2-

oxoethyl]amino}acetic

acid

Propylamide instead

of methylamide
0.7

4

2-{[((1H-imidazol-4-

yl)methyl){2-

(isopropylamino)-2-

oxoethyl]amino}acetic

acid

Isopropylamide

instead of

methylamide

1.5

5

2-{[((1H-imidazol-4-

yl)methyl){2-

(cyclopropylamino)-2-

oxoethyl]amino}acetic

acid

Cyclopropylamide

instead of

methylamide

0.9

22

2-{[((1H-imidazol-4-

yl)methyl){2-

(dimethylamino)-2-

oxoethyl]amino}acetic

acid

Dimethylamide

instead of

methylamide

0.3

33 2-{[((1H-imidazol-4-

yl)methyl)

Carboxylic acid

instead of

0.2
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(carboxymethyl)]amin

o}acetic acid

methylamide

Data extracted from a study on imidazole-derived IDE inhibitors.[1][2]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

these imidazole-derived acetic acid analogs.

Synthesis of Imidazole-Derived 2-[N-carbamoylmethyl-
alkylamino]acetic acid Analogs
The synthesis of the analogs involved a multi-step process. For many of the analogs, the

synthesis proceeded as depicted in the scheme below. The process began with the reaction of

an anhydride with histidine derivatives to yield the final amide compounds, sometimes requiring

a deprotection step.[1] For instance, the synthesis of analogs modified at what was designated

as 'part B' of the molecule followed a specific reaction scheme.[1] Dicarboxylic acid analog 33

was produced through the saponification of the methyl ester of compound 1.[1]

Insulin-Degrading Enzyme (IDE) Inhibition Assay
The inhibitory activity of the synthesized compounds on IDE-mediated degradation of Amyloid-

β (Aβ) (1-40) was assessed using a fluorometric assay.

Materials: Recombinant human IDE, fluorogenic IDE substrate (e.g., Aβ(1-40)), assay buffer

(e.g., 50 mM Tris, pH 7.5), test compounds dissolved in DMSO.

Procedure:

Recombinant human IDE is incubated with the test compound at various concentrations in

the assay buffer.

The enzymatic reaction is initiated by the addition of the fluorogenic Aβ(1-40) substrate.

The reaction progress is monitored by measuring the increase in fluorescence over time,

which corresponds to the cleavage of the substrate.
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The rate of reaction is determined from the linear portion of the fluorescence versus time

curve.

The percentage of inhibition for each compound concentration is calculated relative to a

control with no inhibitor.

IC50 values are determined by fitting the dose-response data to a suitable equation.

Visualizing Key Processes
To better understand the context and methodologies, the following diagrams illustrate the

relevant signaling pathway and a general experimental workflow.
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Caption: Role of IDE in Insulin and Aβ degradation and its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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